molecular formula C23H32N2O4 B8667492 1H-Indole-3-carboxylic acid, 1-[1-[1-[(1,1-dimethylethoxy)carbonyl]-4-piperidinyl]ethyl]-2-methyl-, methyl ester

1H-Indole-3-carboxylic acid, 1-[1-[1-[(1,1-dimethylethoxy)carbonyl]-4-piperidinyl]ethyl]-2-methyl-, methyl ester

Cat. No. B8667492
M. Wt: 400.5 g/mol
InChI Key: JETDZGLZGYWPJG-UHFFFAOYSA-N
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Patent
US09085583B2

Procedure details

A 250 mL round bottom flask was charged with a magnetic stir bar, (R or S,Z)-tert-butyl 4-(1-(3-(2-bromophenyl)-4-methoxy-4-oxobut-2-en-2-ylamino)ethyl)piperidine-1-carboxylate (3.33 g, 6.92 mmol), RuPhos Pre-catalyst II (Chloro-(2-Dicyclohexylphosphino-2′,6′-diisopropoxy-1,1′-biphenyl)[2-(2-aminoethyl)phenyl]palladium(II)-methyl-t-butyl ether adduct) (0.463 g, 0.553 mmol), dicyclohexyl(2′,6′-diisopropoxybiphenyl-2-yl)phosphine (0.387 g, 0.830 mmol), anhydrous 1,4-dioxane (27.7 ml, 6.92 mmol), and sodium methoxide (0.561 g, 10.38 mmol). The reaction mixture was purged and back-filled with nitrogen and heated to 100° C. with stirring overnight before being allowed to cool to rt. The reaction was diluted with ethyl acetate (˜100 ml) and the mixture was filtered through a bed of diatomaceous earth. The filtrate was pre-absorbed onto silica gel (˜30 g) and purified via silica gel chromatography (120 g) using ethyl acetate/hexanes (1:1) as eluent to afford the title compound (2.01 g, 4.77 mmol, 68.9% yield).
Name
tert-butyl 4-(1-(3-(2-bromophenyl)-4-methoxy-4-oxobut-2-en-2-ylamino)ethyl)piperidine-1-carboxylate
Quantity
3.33 g
Type
reactant
Reaction Step One
[Compound]
Name
II
Quantity
0.463 g
Type
reactant
Reaction Step Two
Quantity
0.387 g
Type
reactant
Reaction Step Three
Quantity
27.7 mL
Type
reactant
Reaction Step Four
Name
sodium methoxide
Quantity
0.561 g
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Six
Yield
68.9%

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[C:8]([C:27]([O:29][CH3:30])=[O:28])=[C:9]([NH:11][CH:12]([CH:14]1[CH2:19][CH2:18][N:17]([C:20]([O:22][C:23]([CH3:26])([CH3:25])[CH3:24])=[O:21])[CH2:16][CH2:15]1)[CH3:13])[CH3:10].C1(P(C2CCCCC2)C2C=CC=CC=2C2C(OC(C)C)=CC=CC=2OC(C)C)CCCCC1.O1CCOCC1.C[O-].[Na+]>CC(OC1C=CC=C(OC(C)C)C=1C1C(P(C2CCCCC2)C2CCCCC2)=CC=CC=1)C>[C:23]([O:22][C:20]([N:17]1[CH2:18][CH2:19][CH:14]([CH:12]([N:11]2[C:4]3[C:3](=[CH:2][CH:7]=[CH:6][CH:5]=3)[C:8]([C:27]([O:29][CH3:30])=[O:28])=[C:9]2[CH3:10])[CH3:13])[CH2:15][CH2:16]1)=[O:21])([CH3:26])([CH3:25])[CH3:24] |f:3.4|

Inputs

Step One
Name
tert-butyl 4-(1-(3-(2-bromophenyl)-4-methoxy-4-oxobut-2-en-2-ylamino)ethyl)piperidine-1-carboxylate
Quantity
3.33 g
Type
reactant
Smiles
BrC1=C(C=CC=C1)C(=C(C)NC(C)C1CCN(CC1)C(=O)OC(C)(C)C)C(=O)OC
Step Two
Name
II
Quantity
0.463 g
Type
reactant
Smiles
Step Three
Name
Quantity
0.387 g
Type
reactant
Smiles
C1(CCCCC1)P(C1=C(C=CC=C1)C1=C(C=CC=C1OC(C)C)OC(C)C)C1CCCCC1
Step Four
Name
Quantity
27.7 mL
Type
reactant
Smiles
O1CCOCC1
Step Five
Name
sodium methoxide
Quantity
0.561 g
Type
reactant
Smiles
C[O-].[Na+]
Step Six
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
CC(C)OC1=C(C(=CC=C1)OC(C)C)C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
with stirring overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
A 250 mL round bottom flask was charged with a magnetic stir bar
CUSTOM
Type
CUSTOM
Details
The reaction mixture was purged
ADDITION
Type
ADDITION
Details
back-filled with nitrogen
TEMPERATURE
Type
TEMPERATURE
Details
to cool to rt
ADDITION
Type
ADDITION
Details
The reaction was diluted with ethyl acetate (˜100 ml)
FILTRATION
Type
FILTRATION
Details
the mixture was filtered through a bed of diatomaceous earth
CUSTOM
Type
CUSTOM
Details
The filtrate was pre-absorbed onto silica gel (˜30 g)
CUSTOM
Type
CUSTOM
Details
purified via silica gel chromatography (120 g)

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)N1CCC(CC1)C(C)N1C(=C(C2=CC=CC=C12)C(=O)OC)C
Measurements
Type Value Analysis
AMOUNT: AMOUNT 4.77 mmol
AMOUNT: MASS 2.01 g
YIELD: PERCENTYIELD 68.9%
YIELD: CALCULATEDPERCENTYIELD 68.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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